molecular formula C20H21N2O14- B12363348 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate

3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate

Cat. No.: B12363348
M. Wt: 513.4 g/mol
InChI Key: YRHYMDZPNIGWKJ-UHFFFAOYSA-M
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate is a complex organic compound characterized by multiple functional groups, including ester and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and amidation reactions under controlled conditions. Common reagents used in these reactions include acid chlorides, anhydrides, and amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods also focus on optimizing the efficiency of the synthesis process, minimizing waste, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-ynyloxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)propanoate

Uniqueness

Compared to similar compounds, 3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C20H21N2O14-

Molecular Weight

513.4 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate

InChI

InChI=1S/C20H22N2O14/c23-9-18(31)36-17(30)8-11(22-14(26)3-4-15(22)27)20(33)35-6-5-34-19(32)10(7-16(28)29)21-12(24)1-2-13(21)25/h10-11,23H,1-9H2,(H,28,29)/p-1

InChI Key

YRHYMDZPNIGWKJ-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)C(CC(=O)[O-])C(=O)OCCOC(=O)C(CC(=O)OC(=O)CO)N2C(=O)CCC2=O

Origin of Product

United States

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